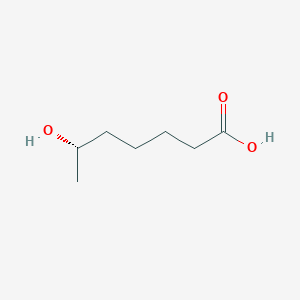

(6S)-6-hydroxyheptanoic acid

CAS No.:

Cat. No.: VC1911197

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O3 |

|---|---|

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (6S)-6-hydroxyheptanoic acid |

| Standard InChI | InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

| Standard InChI Key | UBIZMIFHVVCVEJ-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](CCCCC(=O)O)O |

| SMILES | CC(CCCCC(=O)O)O |

| Canonical SMILES | CC(CCCCC(=O)O)O |

Introduction

Chemical Structure and Identification

(6S)-6-hydroxyheptanoic acid is a 6-hydroxyheptanoic acid that possesses the S configuration at its chiral center . It is formally classified as an enantiomer of (6R)-6-hydroxyheptanoic acid, with both compounds sharing identical molecular formulas but differing in their three-dimensional arrangement of atoms . The compound's molecular identity can be defined through various chemical descriptors:

Chemical Identifiers

The following table summarizes the key identifiers for (6S)-6-hydroxyheptanoic acid:

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (6S)-6-hydroxyheptanoic acid |

| InChI | InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

| InChIKey | UBIZMIFHVVCVEJ-LURJTMIESA-N |

| SMILES | CC@@HO |

This compound contains a linear seven-carbon chain with a carboxylic acid group at one end, a methyl group at the opposite end, and a hydroxyl group at the sixth carbon position with the specific S stereochemistry . The stereochemical configuration is a crucial defining characteristic of this molecule and significantly influences its chemical behavior and potential applications.

Structural Characteristics

As a chiral molecule, (6S)-6-hydroxyheptanoic acid possesses a stereocenter at carbon-6, where four different groups are attached: a methyl group, a hydroxyl group, a hydrogen atom, and the remainder of the carbon chain leading to the carboxylic acid functionality . The S designation indicates that when the molecule is oriented with the hydrogen atom pointing away from the observer, the remaining three groups decrease in priority (based on atomic number) in a counterclockwise direction.

The compound's structure includes several key functional groups:

-

A carboxylic acid group (-COOH) at C-1

-

A hydroxyl group (-OH) at C-6 with S configuration

-

A methyl group (-CH3) at C-7

Physical and Chemical Properties

Understanding the physicochemical properties of (6S)-6-hydroxyheptanoic acid provides insights into its behavior in various environments and its potential applications in chemistry and related fields.

Computed Properties

The following table presents the computed physicochemical properties of (6S)-6-hydroxyheptanoic acid:

These properties influence the compound's solubility, reactivity, and intermolecular interactions. With a moderate XLogP3-AA value of 0.5, (6S)-6-hydroxyheptanoic acid exhibits a balance between hydrophilic and lipophilic character, suggesting reasonable solubility in both polar and non-polar solvents . The presence of hydrogen bond donors and acceptors enables participation in hydrogen bonding networks, which can be significant for its behavior in biological systems and chemical reactions.

Reactivity Profile

The reactivity of (6S)-6-hydroxyheptanoic acid is primarily dictated by its two functional groups:

-

The carboxylic acid group can participate in esterification, amidation, and reduction reactions.

-

The secondary hydroxyl group can undergo oxidation to a ketone, esterification, or act as a nucleophile in substitution reactions.

The stereochemistry at C-6 adds an additional layer of complexity to these reactions, potentially leading to stereoselective outcomes when this compound interacts with other chiral molecules or catalysts.

Classification and Relationship to Other Compounds

Chemical Classification

(6S)-6-hydroxyheptanoic acid belongs to several chemical classes:

-

It is a 6-hydroxyheptanoic acid with defined stereochemistry at the chiral center .

-

It is an (omega-1)-hydroxy fatty acid, as the hydroxyl group is located at the carbon adjacent to the terminal methyl group .

-

It is classified as a medium-chain fatty acid due to its seven-carbon backbone .

-

It is functionally related to heptanoic acid, differing by the addition of a hydroxyl group at C-6 .

Stereochemical Relationships

The stereochemistry of (6S)-6-hydroxyheptanoic acid is a defining characteristic:

-

Both enantiomers together constitute the racemic 6-hydroxyheptanoic acid .

-

While the enantiomers share identical physical properties (melting point, boiling point, solubility in achiral environments), they differ in their optical activity and interactions with other chiral molecules.

This stereochemical differentiation is crucial in biological systems and synthetic applications where molecular recognition depends on the three-dimensional arrangement of atoms.

Research and Applications

Current Research Status

-

As a chiral building block in organic synthesis

-

As an intermediate in the preparation of natural products or bioactive compounds

-

In studies of structure-activity relationships where stereochemistry plays a crucial role

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume